molecular formula C15H21N3O4S2 B13134412 tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate

tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate

Cat. No.: B13134412
M. Wt: 371.5 g/mol
InChI Key: ZWAWFNGUCYWLQC-WDEREUQCSA-N
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Description

tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[74002,6]trideca-1(13),9,11-triene-4-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate typically involves a multi-step process. One common method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis are likely to be applied. This includes the use of renewable starting materials and mild reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides or sulfones, while reduction with sodium borohydride can produce thiol derivatives.

Scientific Research Applications

tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur-containing moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the tricyclic structure may enable the compound to fit into specific binding pockets, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate is unique due to its specific combination of a sulfur-containing moiety and a tricyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

The compound tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate is a complex organic molecule with potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Molecular Structure

  • Molecular Formula : C15H21N3O4S2
  • Molecular Weight : 371.5 g/mol
  • IUPAC Name : tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate

Structural Characteristics

The compound features a unique tricyclic structure that incorporates sulfur and nitrogen atoms, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H21N3O4S2
Molecular Weight371.5 g/mol
IUPAC Nametert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfur-containing moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and modulating biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Binding : Its tricyclic structure allows it to fit into specific binding sites on receptors.

Biological Evaluations

Research has indicated potential anti-inflammatory properties of related compounds within the same chemical class. For instance, studies have shown that thiazole derivatives exhibit significant anti-inflammatory activity and selective COX-2 enzyme inhibition .

Case Studies

  • Anti-inflammatory Activity : In a study evaluating thiazolyl derivatives similar to the target compound, several showed superior anti-inflammatory effects compared to indomethacin in animal models .
  • Antimicrobial Properties : Some derivatives demonstrated comparable antibacterial activity to ampicillin against Escherichia coli and Staphylococcus aureus while exhibiting lower antifungal activity against Candida albicans .

Synthetic Routes

The synthesis of tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia involves multi-step processes typically starting from keto acids reacted with methyl chloroformate and substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature.

Reaction Conditions

Key conditions for synthesis include:

  • Solvents : Toluene or ethanol
  • Temperature : Mild conditions are preferred to minimize side reactions.

Properties

Molecular Formula

C15H21N3O4S2

Molecular Weight

371.5 g/mol

IUPAC Name

tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate

InChI

InChI=1S/C15H21N3O4S2/c1-15(2,3)22-14(19)18-6-10-11(7-18)24(20,21)8-9-5-16-13(23-4)17-12(9)10/h5,10-11H,6-8H2,1-4H3/t10-,11+/m0/s1

InChI Key

ZWAWFNGUCYWLQC-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)S(=O)(=O)CC3=CN=C(N=C23)SC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC3=CN=C(N=C23)SC

Origin of Product

United States

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